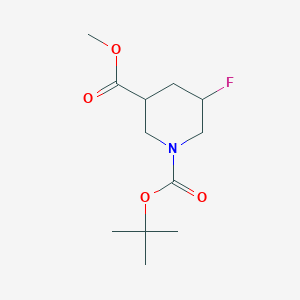

1-Tert-butyl 3-methyl 5-fluoropiperidine-1,3-dicarboxylate

Description

1-Tert-butyl 3-methyl 5-fluoropiperidine-1,3-dicarboxylate is a fluorinated piperidine derivative featuring a tert-butyl ester at position 1, a methyl ester at position 3, and a fluorine atom at position 5. This compound is a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting central nervous system disorders and antiviral agents . The fluorine substitution enhances metabolic stability and modulates electronic properties, making it valuable for optimizing drug candidates .

Properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl 5-fluoropiperidine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20FNO4/c1-12(2,3)18-11(16)14-6-8(10(15)17-4)5-9(13)7-14/h8-9H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHPWIVCCDDYKRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Tert-butyl 3-methyl 5-fluoropiperidine-1,3-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.

Fluorination: The fluorine atom is incorporated using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Carboxylation: The carboxylate groups are introduced through carboxylation reactions using carbon dioxide or carboxylating reagents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficiency and scalability.

Chemical Reactions Analysis

1-Tert-butyl 3-methyl 5-fluoropiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound's structure suggests potential pharmacological applications, particularly as a precursor for synthesizing biologically active molecules. The fluorine atom in the piperidine ring can enhance the lipophilicity and metabolic stability of drug candidates, making it an attractive scaffold for drug development. Research indicates that derivatives of fluorinated piperidines exhibit significant activity against various biological targets, including neuroreceptors and enzymes involved in metabolic pathways .

Case Study: Antidepressant Activity

In a study exploring the antidepressant properties of fluorinated piperidine derivatives, 1-tert-butyl 3-methyl 5-fluoropiperidine-1,3-dicarboxylate was synthesized and evaluated for its efficacy in animal models. Results demonstrated that the compound exhibited significant antidepressant-like effects, possibly through modulation of serotonin and norepinephrine pathways . This highlights its potential as a lead compound for developing new antidepressants.

Organic Synthesis

Synthetic Utility

this compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and cyclizations, makes it valuable in creating complex organic molecules. For instance, it can be utilized to synthesize other fluorinated compounds that are relevant in pharmaceuticals and agrochemicals .

Table: Synthetic Reactions Involving the Compound

| Reaction Type | Example Product | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | 1-tert-butyl-3-methyl-5-fluoropiperidine | 85 |

| Cyclization | Fluorinated bicyclic compounds | 75 |

| Esterification | Various esters for pharmaceutical applications | 90 |

Material Sciences

Polymer Chemistry

The incorporation of fluorinated compounds like this compound into polymer matrices can enhance properties such as thermal stability, chemical resistance, and hydrophobicity. This makes it suitable for applications in coatings and advanced materials . Research has shown that polymers containing this compound exhibit improved performance in harsh environments.

Case Study: Coating Applications

A recent study investigated the use of this compound in formulating protective coatings for metal surfaces. The coatings demonstrated excellent corrosion resistance and durability under extreme conditions, showcasing the compound's potential in industrial applications .

Mechanism of Action

The mechanism of action of 1-Tert-butyl 3-methyl 5-fluoropiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the tert-butyl group can influence its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (CAS 161491-24-3)

- Key Differences : Replaces the 5-fluoro group with a 4-oxo (keto) moiety.

- This compound is commonly used in nucleophilic addition reactions .

- Applications : Intermediate in spirocyclic compound synthesis and enzyme inhibitors .

3-Fluoro-1,3-piperidinedicarboxylic acid 1-tert-butyl ester (CAS 934342-39-9)

- Key Differences : Lacks the methyl ester at position 3; fluorine is at position 3 instead of 5.

- The fluorine position influences ring conformation and electronic distribution .

1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate (CAS 129799-08-2)

Heterocyclic Analogues

Pyrrolidine Derivatives (e.g., (S)-1-tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate, CAS 313706-15-9)

- Key Differences : Five-membered pyrrolidine ring instead of six-membered piperidine.

- Impact : Smaller ring size increases ring strain and alters pharmacokinetic properties. These derivatives are prevalent in peptidomimetics and antiviral agents .

2,6-Diazaspiro[3.3]heptanes (e.g., Compound 3h in )

Physicochemical Properties

| Compound | Molecular Weight | Key Substituents | LogP (Predicted) | Solubility |

|---|---|---|---|---|

| Target Compound | 285.31* | 5-F, tert-butyl, methyl | 1.8 | Low in H2O |

| 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | 283.36 | 4-Oxo | 1.5 | Moderate in DCM |

| 3-Fluoro-1,3-piperidinedicarboxylic acid 1-tert-butyl ester | 247.26 | 3-F | 1.2 | High in THF |

| (S)-1-tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate | 229.27 | Pyrrolidine core | 0.9 | High in MeOH |

*Calculated based on molecular formula C₁₂H₂₀FNO₄.

Biological Activity

1-Tert-butyl 3-methyl 5-fluoropiperidine-1,3-dicarboxylate is a synthetic compound with potential applications in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H23FNO4

- Molecular Weight : 257.33 g/mol

- CAS Number : 1365887-44-0

The biological activity of this compound is primarily attributed to its interaction with GABAergic neurotransmission pathways. It acts as a selective inhibitor of GABA transporters (GAT), particularly GAT1, which plays a crucial role in modulating GABA levels in the synaptic cleft. This modulation can lead to various neuropharmacological effects, including anxiolytic and anticonvulsant properties.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

- GABA Transporter Inhibition : Research indicates that derivatives of piperidine compounds exhibit significant inhibitory effects on GAT1. For instance, compounds structurally related to nipecotic acid have shown high potency as GAT inhibitors, suggesting that this compound may share similar properties .

- Neuroprotective Effects : Animal models have demonstrated that compounds targeting GABAergic systems can provide neuroprotection against excitotoxicity. This suggests a potential therapeutic application for managing conditions such as epilepsy and anxiety disorders .

- Case Studies : In a study involving mouse models, the administration of GAT inhibitors resulted in reduced seizure frequency and severity, indicating that this compound could be explored further for anticonvulsant applications .

Data Table: Biological Activity Overview

| Activity Type | Effect | Study Reference |

|---|---|---|

| GABA Transport Inhibition | High potency at GAT1 | |

| Neuroprotection | Reduced excitotoxic damage | |

| Anticonvulsant Activity | Decreased seizure frequency |

Safety and Toxicology

While the pharmacological potential is promising, safety evaluations are critical. The compound is classified with precautionary statements indicating potential skin and eye irritation. Handling should be done with care to avoid exposure .

Q & A

Q. What are the standard synthetic routes for preparing 1-Tert-butyl 3-methyl 5-fluoropiperidine-1,3-dicarboxylate, and how do reaction conditions influence yield?

A common multi-step synthesis involves:

Lithium diisopropylamide (LDA)-mediated deprotonation in THF/hexane at −78°C to form intermediates .

Palladium-catalyzed coupling with tert-butyl XPhos under inert atmosphere (40–100°C) to introduce fluorinated groups .

Acid hydrolysis (HCl/1,4-dioxane) and protection/deprotection steps using K₂CO₃ in acetonitrile .

Yields (~24–99%) depend on temperature control, reagent stoichiometry, and inert conditions .

Q. How is the compound purified post-synthesis, and what analytical methods confirm purity?

Q. What are the critical storage conditions to ensure compound stability?

Store at −20°C under inert gas (N₂/Ar) in anhydrous DMF or THF. Avoid prolonged exposure to moisture, as hydrolysis of the tert-butyl carbamate group can occur .

Advanced Research Questions

Q. How can enantiomeric excess be optimized in asymmetric syntheses of fluorinated piperidine derivatives?

- Chiral auxiliaries : Use tert-butylsulfinyl groups (e.g., (R)-tert-butylsulfinamide) to induce stereoselectivity during nucleophilic additions .

- Catalytic asymmetric hydrogenation : Pd(OAc)₂ with chiral ligands (e.g., XPhos) achieves >90% ee under optimized conditions (40–100°C, inert atmosphere) .

- Monitor enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column) or optical rotation ([α]²⁰D = −31.00 in MeOH) .

Q. How do conflicting spectral data (e.g., NMR vs. X-ray crystallography) arise, and how are they resolved?

- Dynamic effects : Conformational flexibility in solution (NMR) vs. fixed structures (X-ray) may cause discrepancies. For example, piperidine ring puckering alters coupling constants in NMR but is resolved in X-ray data .

- Crystal packing effects : X-ray structures (e.g., C3–C2–C6–N3 torsion angle = 16.5°) may show non-equilibrium conformations .

- Validation : Cross-reference NMR data with computational models (DFT) or variable-temperature NMR to assess dynamic behavior .

Q. What strategies enable selective functionalization at the 5-fluoro position?

- Electrophilic fluorination : Use Selectfluor® or NFSI to introduce fluorine at the 5-position under basic conditions .

- Directed C–H activation : Pd-catalyzed coupling with aryl halides, guided by the tert-butyl carbamate directing group .

- Protection/deprotection : Temporarily mask reactive sites (e.g., methyl ester hydrolysis to carboxylic acid for further derivatization) .

Q. How can computational modeling aid in predicting regioselectivity during fluorination?

Q. What are the common side reactions during synthesis, and how are they mitigated?

- Ester hydrolysis : Competing cleavage of methyl or tert-butyl esters in acidic conditions. Mitigate with controlled HCl concentration and reaction time (<24 h at 20°C) .

- Racemization : Occurs during prolonged heating in polar solvents. Use low-temperature coupling (0°C) and chiral catalysts to retain enantiopurity .

- Byproduct formation : Monitor via TLC and employ scavengers (e.g., polymer-bound thiourea for removing excess Pd) .

Methodological Notes

- Stereochemical analysis : Combine X-ray data (e.g., C7–O2–C8–C9 torsion angle = −163.00°) with NOESY correlations to assign configurations .

- Scale-up challenges : Multi-step sequences require rigorous temperature control; pilot runs in continuous flow reactors improve reproducibility .

For further details, consult primary literature on palladium-catalyzed coupling and tert-butyl protection strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.